molecular formula C12H26O6P2 B106499 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane CAS No. 124788-09-6

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane

Cat. No.: B106499
CAS No.: 124788-09-6
M. Wt: 328.28 g/mol
InChI Key: YLYUAJJICVNRHL-UHFFFAOYSA-N
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Description

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isobutyl groups and four hydroxyl groups attached to a dioxo-diphosphorinane ring. This compound is often used in various industrial applications, particularly as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane typically involves the reaction of appropriate phosphorane precursors with isobutyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the dioxo groups can yield hydroxyl derivatives .

Scientific Research Applications

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane involves its interaction with molecular targets and pathways. The compound’s flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-diphosphorinane: Similar structure but lacks the dioxo groups.

    Tetrahydroxyquinone: Contains hydroxyl groups but has a different ring structure.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different ring structure and functional groups.

Uniqueness

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is unique due to its combination of isobutyl groups, hydroxyl groups, and dioxo groups, which confer specific chemical and physical properties. Its flame retardant properties and potential biological activities make it distinct from other similar compounds .

Properties

IUPAC Name

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,3,5,6-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYUAJJICVNRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872769
Record name 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124788-09-6
Record name 1,4-Diphosphorinane-2,3,5,6-tetrol, 1,4-bis(2-methylpropyl)-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124788-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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